molecular formula C16H18N6O2 B2560731 (E)-8-(2-benzylidenehydrazinyl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione CAS No. 328117-74-4

(E)-8-(2-benzylidenehydrazinyl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2560731
CAS No.: 328117-74-4
M. Wt: 326.36
InChI Key: ONHBMDWKGQWUDY-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-8-(2-benzylidenehydrazinyl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of a benzylidenehydrazinyl group, which is known for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(2-benzylidenehydrazinyl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione typically involves the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate starting materials such as formamide and acetic anhydride.

    Introduction of the Benzylidenehydrazinyl Group: This step involves the reaction of the purine core with benzylidenehydrazine under specific conditions, such as refluxing in ethanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-8-(2-benzylidenehydrazinyl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-8-(2-benzylidenehydrazinyl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidenehydrazinyl group may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    8-(2-benzylidenehydrazinyl)-1H-purine-2,6(3H,7H)-dione: Lacks the methyl and propyl groups.

    3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione: Lacks the benzylidenehydrazinyl group.

Uniqueness

(E)-8-(2-benzylidenehydrazinyl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of both the benzylidenehydrazinyl group and the specific substitution pattern on the purine core. This combination of structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

8-[(2E)-2-benzylidenehydrazinyl]-3-methyl-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2/c1-3-9-22-12-13(21(2)16(24)19-14(12)23)18-15(22)20-17-10-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,18,20)(H,19,23,24)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHBMDWKGQWUDY-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1NN=CC3=CC=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C2=C(N=C1N/N=C/C3=CC=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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